5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a piperidinyl-oxy group attached to a chlorobenzenesulfonyl moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl intermediate is synthesized by reacting piperidine with 4-chlorobenzenesulfonyl chloride under basic conditions.
Coupling with Pyrimidine: The piperidinyl intermediate is then coupled with 5-chloropyrimidine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(4-piperidinyl)-2-benzimidazolidinone: This compound shares structural similarities with 5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine and is used in similar research applications.
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: Another related compound with potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C15H15Cl2N3O3S |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
5-chloro-2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C15H15Cl2N3O3S/c16-11-1-3-14(4-2-11)24(21,22)20-7-5-13(6-8-20)23-15-18-9-12(17)10-19-15/h1-4,9-10,13H,5-8H2 |
InChI Key |
KKCLMMIXLCHDHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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